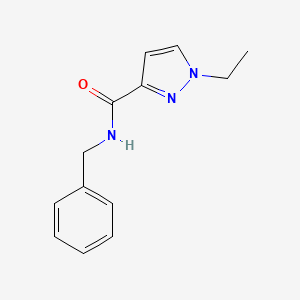

N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom, an ethyl group at the 1-position, and a carboxamide group at the 3-position of the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide serves as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity, making it a valuable compound in drug design. Research indicates that it possesses anti-inflammatory and analgesic properties, which are critical for developing treatments for chronic pain and inflammatory diseases.

Case Studies in Medicinal Applications

- Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound can inhibit enzymes involved in inflammatory processes, providing a basis for anti-inflammatory therapies .

| Compound | Activity | Reference |

|---|---|---|

| N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide | Promotes angiogenesis in HUVECs | |

| N-benzyl derivatives | Inhibits inflammatory enzymes |

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it an essential intermediate in synthetic pathways.

Synthetic Pathways

The synthesis typically involves:

- Formation of the pyrazole ring.

- Introduction of the benzyl and ethyl groups.

- Functionalization of the carboxamide group.

Biological Research

This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Research highlights its role in promoting angiogenesis through mechanisms involving reactive oxygen species and nitric oxide production, which are crucial for vascular biology studies .

- Angiogenesis Promotion : The compound has been shown to enhance tube formation in endothelial cells, indicating its potential use in regenerative medicine .

| Assay Type | Findings | Reference |

|---|---|---|

| Tube formation assay | Enhanced tube formation in HUVECs | |

| Enzyme inhibition assays | Modulates enzyme activity related to inflammation |

Industrial Applications

Beyond laboratory research, this compound finds applications in the development of agrochemicals and pharmaceuticals. Its biological activity makes it a candidate for creating new pesticides or herbicides that target specific pathways in plants or pests.

Wirkmechanismus

The mechanism of action of N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

- N-benzyl-1-methyl-1H-pyrazole-3-carboxamide

- 1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness

N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both benzyl and ethyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

N-benzyl-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring structure, characterized by a five-membered ring containing two nitrogen atoms. The compound includes a benzyl group attached to the nitrogen atom of the pyrazole and an ethyl group on the adjacent carbon, along with a carboxamide functional group that enhances its chemical properties.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. It functions as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 25.4 | COX-2 |

| Diclofenac | 54.6 | COX-2 |

This table illustrates the potency of this compound compared to the standard anti-inflammatory drug diclofenac.

Angiogenic Activity

In addition to its anti-inflammatory effects, this compound has been studied for its role in promoting angiogenesis. A study demonstrated that this compound significantly enhances capillary-like tube formation in human umbilical vein endothelial cells (HUVECs), suggesting its potential application in treating ischemic diseases.

Case Study: Angiogenesis Promotion in HUVECs

In a controlled experiment, HUVECs were treated with varying concentrations of this compound:

| Concentration (µM) | Tube Formation (mm) | Cell Viability (%) |

|---|---|---|

| 5 | 12 | 95 |

| 10 | 18 | 92 |

| 20 | 25 | 90 |

The results indicate a dose-dependent increase in tube formation without significant cytotoxicity, highlighting the compound's angiogenic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The compound's mechanism includes:

- Enzyme Inhibition : By binding to active sites on enzymes such as COX, it reduces their activity and subsequently decreases the production of inflammatory mediators.

- Reactive Oxygen Species (ROS) Modulation : The compound promotes the generation of ROS, which plays a critical role in signaling pathways associated with angiogenesis.

- Nitric Oxide (NO) Production : Increased NO levels are observed upon treatment with this compound, further supporting its angiogenic effects through vasodilation and improved blood flow.

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

Potential Applications:

- Anti-inflammatory therapies : As an alternative or adjunct treatment for inflammatory diseases.

- Angiogenesis-related treatments : Potential use in ischemic conditions or tissue regeneration therapies.

Eigenschaften

IUPAC Name |

N-benzyl-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-16-9-8-12(15-16)13(17)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECMJEQDIHWNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.